

An In-depth Technical Guide on the Physicochemical Properties of 3-Mercaptopicolinic Acid

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Compound of Interest

Compound Name: *3-Mercaptopicolinic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **3-Mercaptopicolinic acid** (3-MPA), a potent inhibitor of gluconeogenesis. The information herein is intended to support research and development activities by providing essential data on its chemical and physical characteristics, along with standardized experimental protocols.

Core Physicochemical Data

3-Mercaptopicolinic acid is a critical tool for studying metabolic pathways, particularly glucose metabolism. Its efficacy as an inhibitor of phosphoenolpyruvate carboxykinase (PEPCK) makes it a valuable compound in metabolic research.^{[1][2]} The hydrochloride salt is commonly used in research settings.^{[3][4]}

Table 1: Physicochemical Properties of **3-Mercaptopicolinic Acid** and its Hydrochloride Salt

| Property | Value | Source |
|-----------------------|---|---|
| Chemical Name | 3-Mercapto-2-pyridinecarboxylic acid | |
| Synonyms | 3-MPA, SKF 34288 | [4] [5] |
| Molecular Formula | C ₆ H ₅ NO ₂ S | [6] |
| Molecular Weight | 155.18 g/mol | [6] |
| CAS Number | 14623-45-9 (Parent), 320386-54-7 (HCl Salt) | [3] [7] |
| Appearance | Crystalline solid | [4] |
| Solubility (HCl Salt) | Soluble to 10 mM in water, 20 mM in DMSO, 0.2 mg/mL in PBS (pH 7.2) | [3] [4] |
| Storage Conditions | Store at -20°C | [3] [4] |
| Stability (HCl Salt) | ≥ 4 years at -20°C | [4] |

Experimental Protocols

The following section details the methodologies for determining the key physicochemical properties of **3-Mercaptopicolinic acid**.

Determination of Melting Point (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.[\[8\]](#)[\[9\]](#)

Methodology:

- Sample Preparation: Ensure the **3-Mercaptopicolinic acid** sample is completely dry and in a powdered form.[\[10\]](#) Load the sample into a capillary tube (sealed at one end) to a height of 2-3 mm.[\[10\]](#)[\[11\]](#) Pack the sample tightly by tapping the tube gently.[\[10\]](#)
- Apparatus Setup: Place the capillary tube into a melting point apparatus.[\[8\]](#)

- Heating: Begin heating at a rapid rate (e.g., 4-5°C per minute) to determine an approximate melting point.[11] For the precise measurement, allow the apparatus to cool to at least 20°C below the approximate melting point.[11] Then, heat at a slower, controlled rate (e.g., 1-2°C per minute) near the expected melting point.[12]
- Observation and Recording: Observe the sample through the apparatus's eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (complete melting).[11] This range represents the melting point.
- Replication: Perform the measurement at least twice with fresh samples to ensure reproducibility.[11]

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[13][14]

Methodology:

- Preparation: Add an excess amount of **3-Mercaptopicolinic acid** to a flask containing a known volume of the desired aqueous medium (e.g., distilled water, PBS).[15] An excess of solid material must be present to ensure saturation.[14]
- Equilibration: Seal the flask and place it in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C).[14][16] Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14]
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter) or centrifugation.[14]
- Quantification: Analyze the concentration of **3-Mercaptopicolinic acid** in the clear, saturated filtrate. This is typically done using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Calculation: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[\[17\]](#)[\[18\]](#)[\[19\]](#)

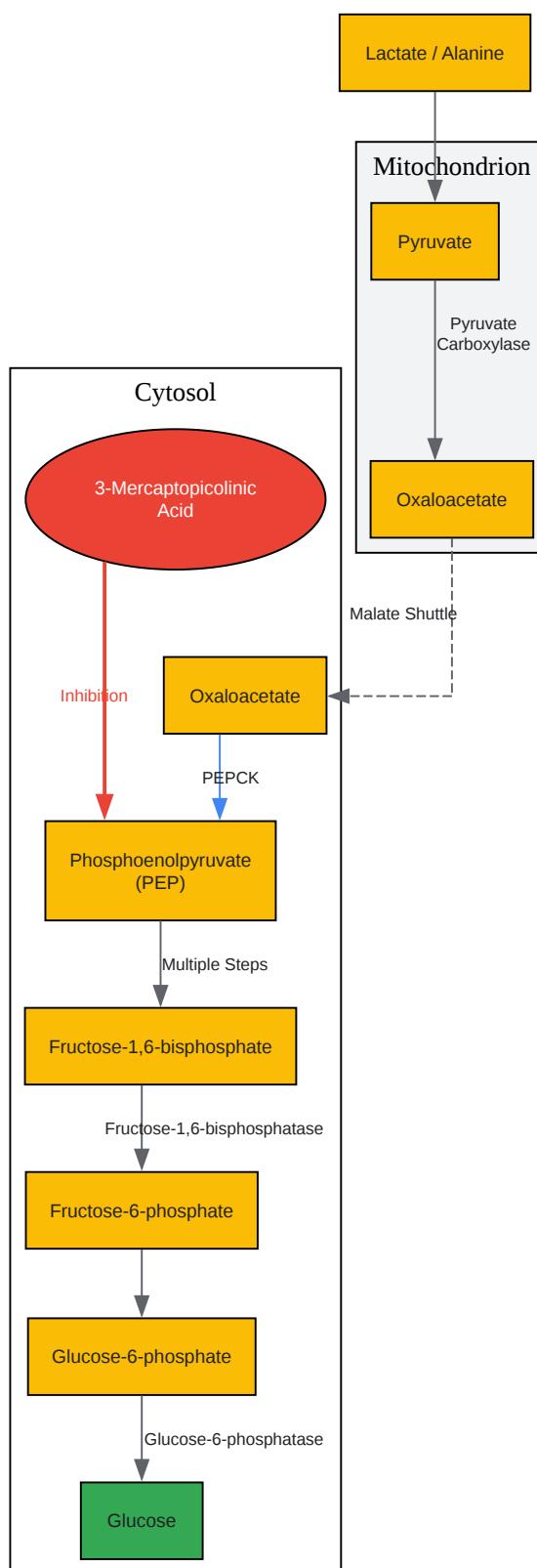
Methodology:

- Solution Preparation: Prepare a solution of **3-Mercaptopicolinic acid** of known concentration (e.g., 1 mM) in water.[\[17\]](#) To maintain a constant ionic strength, a background electrolyte like 0.15 M KCl can be used.[\[17\]](#)
- Titration Setup: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[\[17\]](#) Place the 3-MPA solution in a beaker with a magnetic stirrer and immerse the pH electrode.[\[17\]](#)
- Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) in small, precise increments.[\[17\]](#) After each addition, allow the pH to stabilize before recording the pH value and the volume of titrant added.
- Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[\[20\]](#) This point corresponds to the inflection point of the sigmoid-shaped curve.[\[18\]](#)
- Replication: Perform at least three titrations to ensure the reliability of the pKa value.[\[17\]](#)

Mechanism of Action and Signaling Pathway

3-Mercaptopicolinic acid is a well-established inhibitor of the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK), a key regulatory point in the gluconeogenesis pathway.[\[1\]](#)[\[21\]](#) Gluconeogenesis is the metabolic process that generates glucose from non-carbohydrate substrates, such as lactate, glycerol, and certain amino acids.[\[22\]](#)[\[23\]](#) By inhibiting PEPCK, 3-MPA effectively blocks the synthesis of glucose, leading to a hypoglycemic effect.[\[1\]](#)[\[5\]](#)

Studies have shown that 3-MPA inhibits PEPCK through binding at two distinct sites: a competitive site (with respect to phosphoenolpyruvate) and a previously unidentified allosteric site.^{[1][2][24]} This dual-site inhibition contributes to its potency.

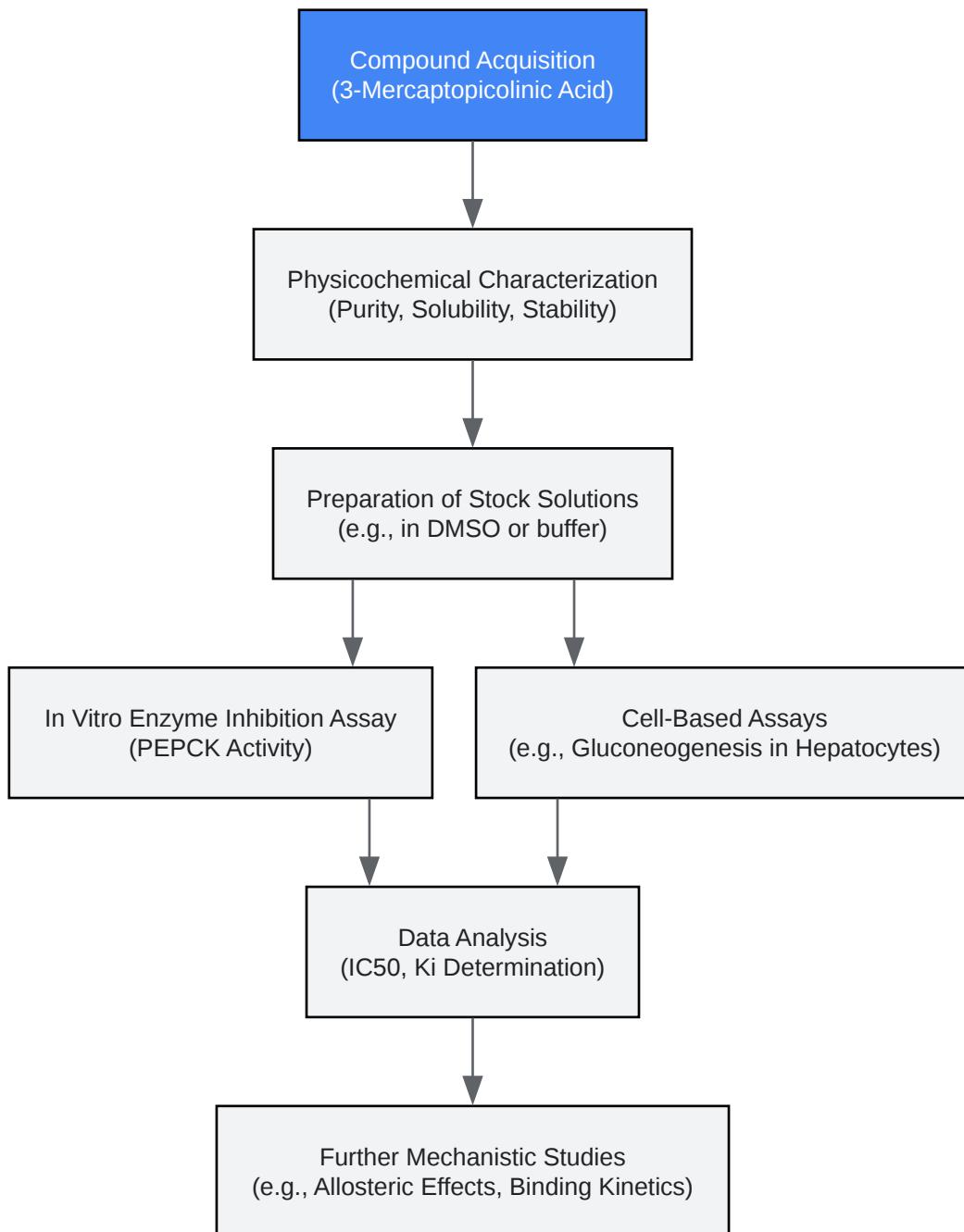


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Caption: Inhibition of the Gluconeogenesis Pathway by **3-Mercaptopicolinic Acid**.

General Experimental Workflow

The following diagram outlines a typical workflow for researchers investigating the effects of **3-Mercaptopicolinic acid**.



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Caption: General Experimental Workflow for **3-Mercaptopicolinic Acid** Research.

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